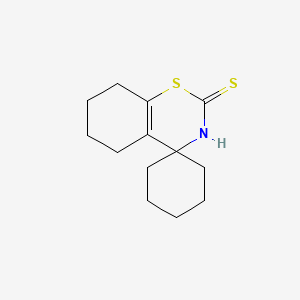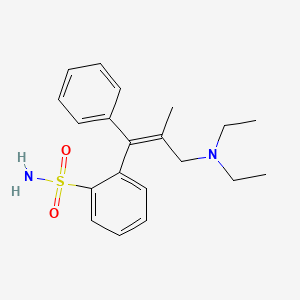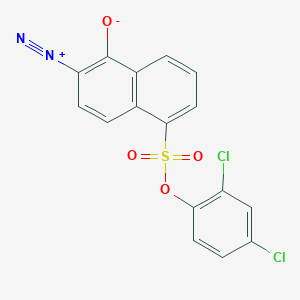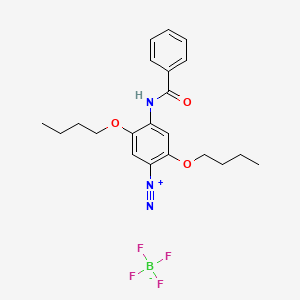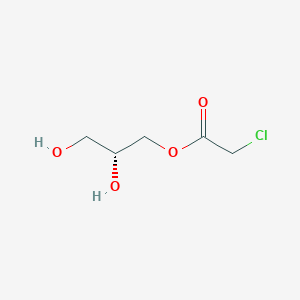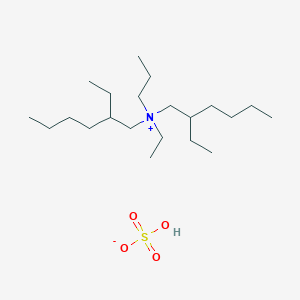
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is a quaternary ammonium compound with the molecular formula C21H47NO4S . It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted quaternary ammonium compounds .
Scientific Research Applications
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory settings.
Uniqueness
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Properties
CAS No. |
94277-40-4 |
|---|---|
Molecular Formula |
C21H47NO4S |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
ethyl-bis(2-ethylhexyl)-propylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H46N.H2O4S/c1-7-13-15-20(10-4)18-22(12-6,17-9-3)19-21(11-5)16-14-8-2;1-5(2,3)4/h20-21H,7-19H2,1-6H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
IYVCIDHZDMRDBV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](CC)(CCC)CC(CC)CCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


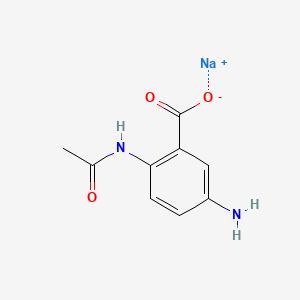

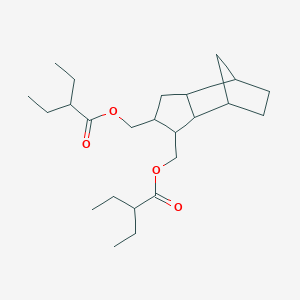

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
